molecular formula C12H14ClNO2 B1419615 1-(3-Chlorobenzoyl)piperidin-3-ol CAS No. 1090598-28-9

1-(3-Chlorobenzoyl)piperidin-3-ol

Cat. No. B1419615
CAS RN: 1090598-28-9
M. Wt: 239.7 g/mol
InChI Key: JMOPOVWQVQBGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)piperidin-3-ol, also known as 3-chloro-1-(3-chlorobenzoyl)piperidine, is an organic compound belonging to the piperidine family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 238.6 g/mol and a melting point of 65-66 °C. This compound has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and polymers. It is used as an intermediate in the synthesis of various drugs and other compounds, as well as in the production of polymers and polymeric materials.

Scientific Research Applications

I have conducted a thorough search, but it appears that specific scientific research applications for “1-(3-Chlorobenzoyl)piperidin-3-ol” are not readily available in the public domain. This compound may be relatively new or not widely studied, which could explain the lack of detailed information.

However, based on the general information about piperidine derivatives, we can infer that “1-(3-Chlorobenzoyl)piperidin-3-ol” might have potential applications in pharmaceuticals and drug discovery due to the significance of piperidine moieties in medicinal chemistry .

Safety and Hazards

While specific safety and hazard information for 1-(3-Chlorobenzoyl)piperidin-3-ol is not available, related compounds such as 3-Chlorobenzoyl chloride are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

(3-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOPOVWQVQBGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzoyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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